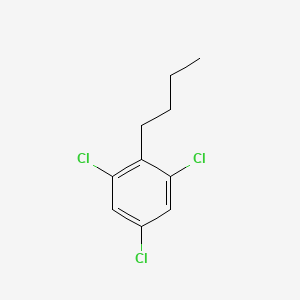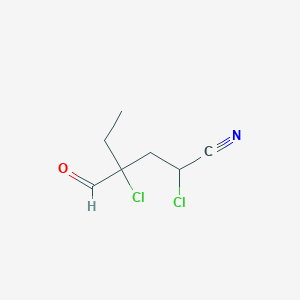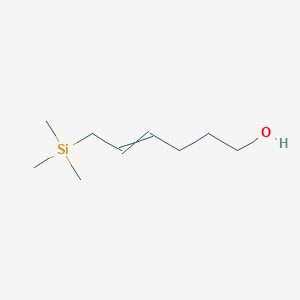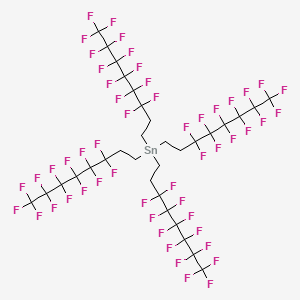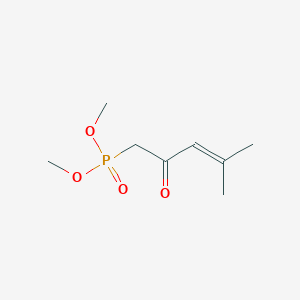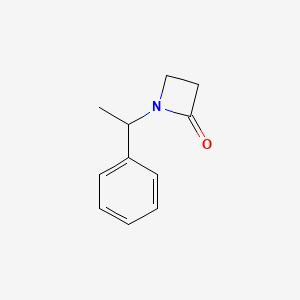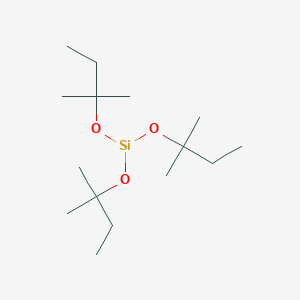
CID 53751183
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:
SiCl4+3C5H12O→Si(OC5H11)3+3HCl
Industrial Production Methods
In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
科学研究应用
Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in diagnostic applications.
作用机制
The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
相似化合物的比较
Similar Compounds
Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.
Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.
Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom
Uniqueness
Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .
属性
分子式 |
C15H33O3Si |
|---|---|
分子量 |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3 |
InChI 键 |
PJWLTPSAFXKTEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


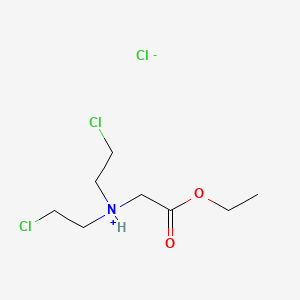
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

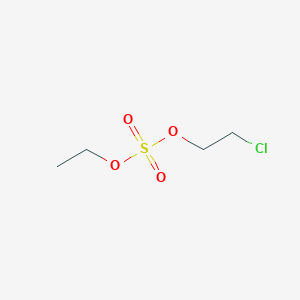
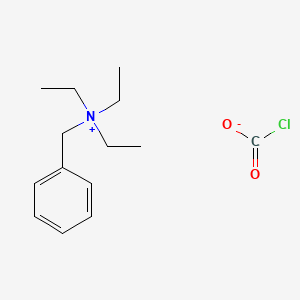
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
